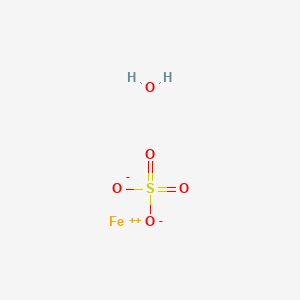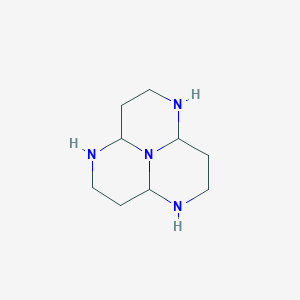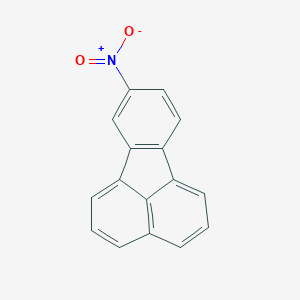
8-Nitrofluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its potential applications in various scientific fields. It is a yellow, crystalline solid that is soluble in organic solvents and is known for its high toxicity.
Mécanisme D'action
The mechanism of action of 8-Nitrofluoranthene is not fully understood. However, it is believed to interact with DNA and cause damage, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of 8-Nitrofluoranthenes, leading to the accumulation of toxic metabolites.
Effets Biochimiques Et Physiologiques
8-Nitrofluoranthene has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of 8-Nitrofluoranthenes, leading to the accumulation of toxic metabolites. Additionally, it has been shown to have immunotoxic effects, leading to the suppression of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Nitrofluoranthene in lab experiments is its high toxicity, which allows for the study of its effects on cells and organisms. However, its toxicity also poses a limitation, as it can be difficult to work with and requires careful handling. Additionally, it is important to note that the effects of 8-Nitrofluoranthene may vary depending on the specific experimental conditions and cell or organism being studied.
Orientations Futures
There are several future directions for the study of 8-Nitrofluoranthene. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the study of its effects on different cell types and organisms, as well as its potential use as a diagnostic tool for the detection of DNA damage. Additionally, further research is needed to fully understand the mechanisms underlying its toxicity and its potential impact on human health and the environment.
Conclusion:
In conclusion, 8-Nitrofluoranthene is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 8-Nitrofluoranthene can be achieved through several methods, including the oxidation of fluoranthene, the nitration of fluoranthene, and the nitration of 8-aminofluoranthene. The most common method involves the oxidation of fluoranthene using potassium permanganate, followed by the nitration of the resulting product using nitric acid and sulfuric acid.
Applications De Recherche Scientifique
8-Nitrofluoranthene has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of DNA damage and as a model compound for the study of 8-Nitrofluoranthene metabolism. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
13177-32-7 |
|---|---|
Nom du produit |
8-Nitrofluoranthene |
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
8-nitrofluoranthene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H |
Clé InChI |
CTBYAQPHRFINGO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)[N+](=O)[O-] |
Autres numéros CAS |
13177-32-7 |
Synonymes |
8-nitrofluoranthene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



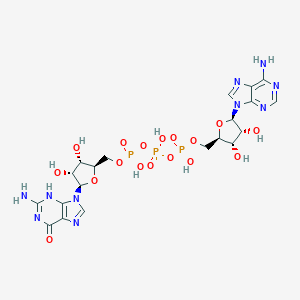
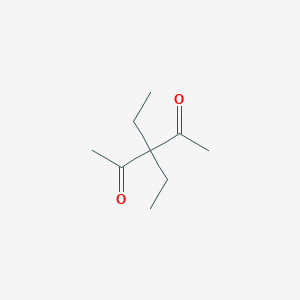
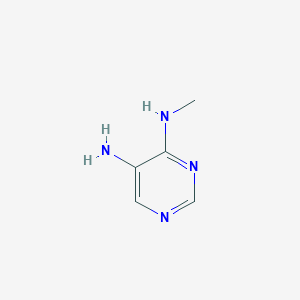
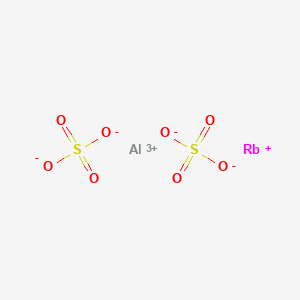
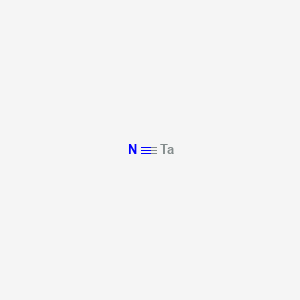
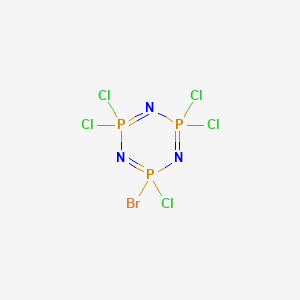

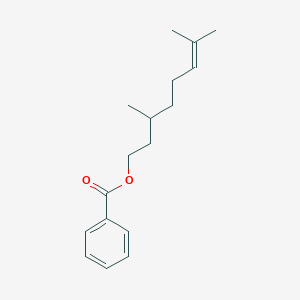

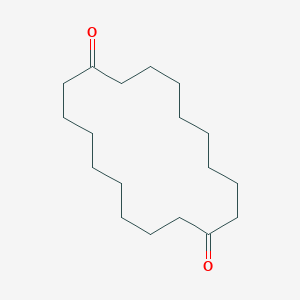
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)

